molecular formula C19H26N2O3 B13964878 2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-

2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-

Cat. No.: B13964878
M. Wt: 330.4 g/mol
InChI Key: JSTVWXBDEJQXEC-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone core substituted with dimethylamino, methoxy, and trimethyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of pyridinone derivatives with dimethylamino and methoxy-substituted benzyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various substituted pyridinones, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine (DMAP): A derivative of pyridine with similar dimethylamino substitution, used as a nucleophilic catalyst in organic synthesis.

    N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide: Another compound with dimethylamino and methoxy groups, studied for its potential therapeutic applications.

Uniqueness

2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl- stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethylpyridin-2-one

InChI

InChI=1S/C19H26N2O3/c1-12-13(2)19(22)21(5)11-15(12)14-8-17(23-6)16(10-20(3)4)18(9-14)24-7/h8-9,11H,10H2,1-7H3

InChI Key

JSTVWXBDEJQXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN(C)C)OC)C)C

Origin of Product

United States

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